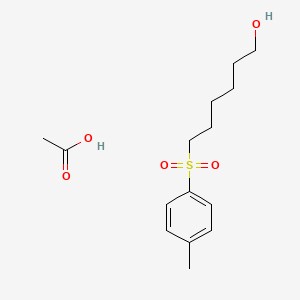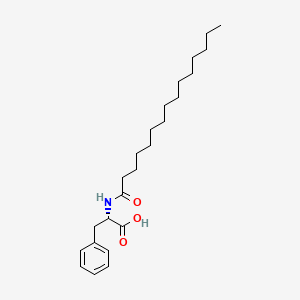
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea is a chemical compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of weeds by interfering with their enzyme systems.
Preparation Methods
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from this reaction are typically pyrimidine derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are usually amine derivatives.
Scientific Research Applications
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea has been extensively studied for its applications in scientific research, including:
Agriculture: It is used as a herbicide to control the growth of weeds in agricultural fields.
Environmental Science: This compound has been studied for its potential to remediate contaminated soils.
Biology and Medicine: Research has shown that this compound can inhibit the growth of certain microbial communities in soil, making it a potential candidate for use in antimicrobial treatments.
Mechanism of Action
The primary mechanism of action of 1-
Properties
CAS No. |
163920-04-5 |
|---|---|
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C13H14N4O3/c1-19-10-8-11(20-2)16-12(15-10)17-13(18)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
FTORANDARHNPHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



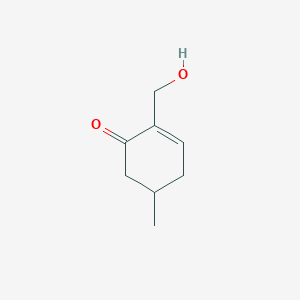
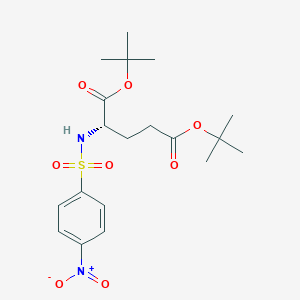
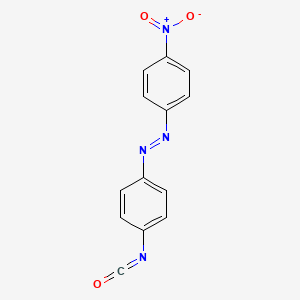

![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
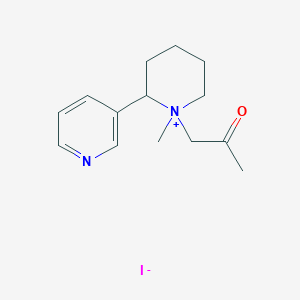
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
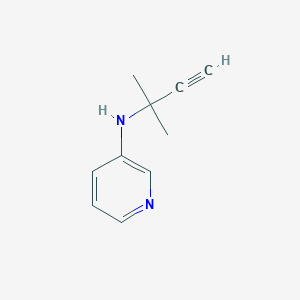
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
